N-Acetoxymethyl-N-methylformamide, 95%

Overview

Description

N-Acetoxymethyl-N-methylformamide (95%) is a chemical compound that is used in a variety of applications in the scientific research field. It is a colorless and odorless liquid that is highly soluble in water and organic solvents. N-Acetoxymethyl-N-methylformamide (95%) is a versatile reagent that has been used in a range of applications, including synthesis, biochemistry, and spectroscopy.

Mechanism of Action

N-Acetoxymethyl-N-methylformamide (95%) acts as a nucleophilic reagent, which means that it is capable of reacting with a variety of compounds. It is also capable of forming hydrogen bonds with other molecules, which allows it to act as a catalyst in certain reactions. Additionally, it can act as a reducing agent and can be used to reduce the oxidation state of certain compounds.

Biochemical and Physiological Effects

N-Acetoxymethyl-N-methylformamide (95%) has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the metabolism of arachidonic acid. Additionally, it has been found to inhibit the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids. Furthermore, it has been found to have anti-inflammatory and anti-nociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

N-Acetoxymethyl-N-methylformamide (95%) has a number of advantages for use in laboratory experiments. It is a highly soluble reagent, which makes it easy to use and handle. Additionally, it is a relatively inexpensive reagent, which makes it cost-effective. However, it is important to note that it is a highly reactive reagent and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of N-Acetoxymethyl-N-methylformamide (95%). It could be used in the development of new pharmaceuticals, as it has been shown to have inhibitory effects on certain enzymes. Additionally, it could be used in the development of new diagnostic tests, as it has been shown to have anti-inflammatory and anti-nociceptive effects. Finally, it could be used in the development of new catalysts, as it has been shown to form hydrogen bonds with other molecules.

Synthesis Methods

N-Acetoxymethyl-N-methylformamide (95%) can be synthesized via a variety of methods. One of the most common methods is the reaction of acetic anhydride and methylformamide, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a product that is 95% pure N-Acetoxymethyl-N-methylformamide.

Scientific Research Applications

N-Acetoxymethyl-N-methylformamide (95%) has a variety of applications in the scientific research field. It has been used as a reagent for the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used in biochemistry for the preparation of antibodies, enzymes, and other proteins. Additionally, it has been used in spectroscopy for the determination of the structure of compounds.

properties

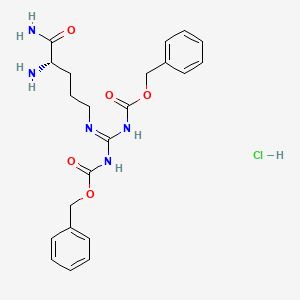

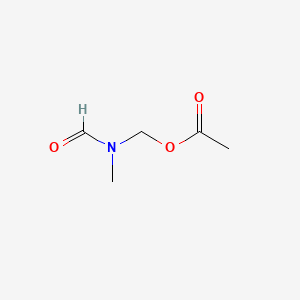

IUPAC Name |

[formyl(methyl)amino]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-5(8)9-4-6(2)3-7/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCSOOSZLMQUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

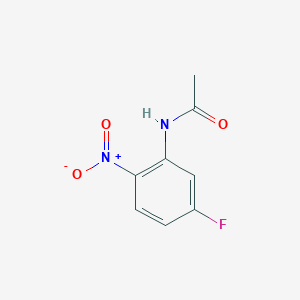

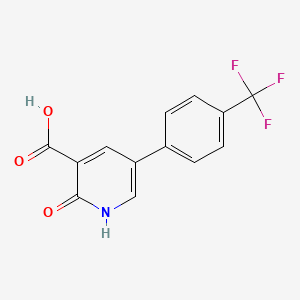

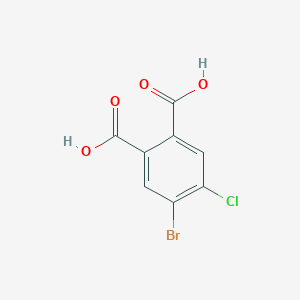

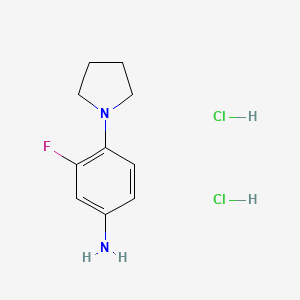

Canonical SMILES |

CC(=O)OCN(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167007 | |

| Record name | N-Acetoxymethyl-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetoxymethyl-N-methylformamide | |

CAS RN |

1608-69-1 | |

| Record name | N-Acetoxymethyl-N-methylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC348405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetoxymethyl-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(ACETOXYMETHYL)-N-METHYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6XZL3JRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)

![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)

![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)